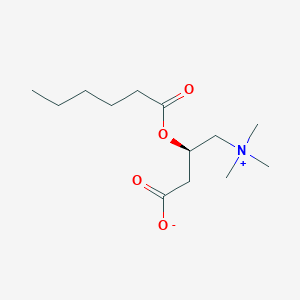

L-Hexanoylcarnitine

Vue d'ensemble

Description

Les acylcarnitines sont le produit de la conjugaison de la carnitine avec l'acyl-coenzyme A, ce qui facilite le transport des acides gras à travers les membranes mitochondriales . Ce composé est une acylcarnitine à chaîne moyenne et se retrouve dans l'urine des patients atteints d'une déficience en acyl-CoA déshydrogénase à chaîne moyenne .

Applications De Recherche Scientifique

Études sur la perte de poids

La L-hexanoylcarnitine a été identifiée dans des études liées à la perte de poids. Dans une étude où des sujets en surpoids ont consommé un régime hypocalorique, il a été observé qu'il y avait une augmentation significative des niveaux d'acylcarnitine, y compris l'hexanoylcarnitine . Cette augmentation était couplée à une diminution de la surface de graisse viscérale et à une augmentation des acides gras libres . Cela suggère que la this compound pourrait jouer un rôle dans la régulation métabolique pendant la perte de poids .

Recherche sur le diabète

Des recherches ont exploré différentes longueurs de chaîne d'acylcarnitines, y compris la this compound, comme biomarqueurs pour le diagnostic précoce de la cardiomyopathie diabétique (CMD) . Dans une étude portant sur des patients atteints de diabète de type 2 et de CMD, il a été constaté que certaines acylcarnitines étaient positivement corrélées au risque de CMD . Cela indique que la this compound pourrait potentiellement être utilisée comme biomarqueur dans la recherche sur le diabète .

Maladie cardiovasculaire

La this compound est également étudiée en relation avec les maladies cardiovasculaires (MCV). Dans une étude, l'analyse factorielle a été utilisée pour obtenir les odds ratios des facteurs extraits des 25 métabolites d'acylcarnitine et leurs intervalles de confiance à 95 % pour les MCV . Cela suggère que la this compound pourrait être impliquée dans les processus métaboliques liés aux MCV .

Métabolisme lipidique

La this compound est un produit intermédiaire de l'oxydation des acides gras et serait étroitement associée au métabolisme lipidique . Dans une étude, il a été constaté que la supplémentation en myristoylcarnitine (C14), un type d'acylcarnitine, conduisait à une augmentation du dépôt lipidique dans les cardiomyocytes . Cela suggère que la this compound pourrait jouer un rôle dans le métabolisme lipidique et le développement de conditions telles que la lipotoxicité myocardique .

Études cellulaires

Dans des études cellulaires, la this compound a été utilisée pour explorer les effets des acylcarnitines sur les cardiomyocytes . Dans une étude, il a été constaté que la supplémentation en C14 conduisait à une hypertrophie des cardiomyocytes, un remodelage fibroblastique et une augmentation de l'apoptose . Cela suggère que la this compound pourrait être utilisée dans des études cellulaires pour comprendre les effets des acylcarnitines sur les cellules .

Métabolomique

La this compound est également utilisée en métabolomique, un domaine qui implique l'étude des processus chimiques impliquant les métabolites . Dans une étude, des techniques métabolomiques ont été utilisées pour analyser la réponse à une intervention diététique, et il a été constaté qu'il y avait une augmentation significative des niveaux d'acylcarnitine, y compris l'hexanoylcarnitine . Cela suggère que la this compound pourrait être utilisée en métabolomique pour comprendre les effets du régime alimentaire sur la régulation métabolique .

Mécanisme D'action

Target of Action

L-Hexanoylcarnitine is an acylcarnitine, a class of compounds that play a crucial role in energy production and intermediary metabolism in the organism . The primary targets of this compound are the mitochondria, where it is involved in fatty acid metabolism .

Mode of Action

This compound interacts with its targets, the mitochondria, by participating in the transport of fatty acids from the cytosol into the mitochondria, a process essential for fatty acid metabolism . This interaction results in the production of energy in the form of ATP .

Biochemical Pathways

This compound is involved in the fatty acid oxidation pathway. It is a medium-chain acylcarnitine, and its presence is indicative of the metabolism of medium-chain fatty acids . Disturbances in this pathway can lead to the production and excretion of unusual acylcarnitines, which can be indicative of metabolic disorders .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). A mutation in the gene coding for carnitine-acylcarnitine translocase or the OCTN2 transporter can cause a carnitine deficiency that results in poor intestinal absorption of dietary L-carnitine, its impaired reabsorption by the kidney, and consequently, increased urinary loss of L-carnitine .

Result of Action

The action of this compound results in the production of energy through the metabolism of fatty acids. In cases of metabolic disorders such as medium-chain acyl-coa dehydrogenase deficiency, this compound can be found in the urine . This indicates a disruption in normal fatty acid metabolism.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, dietary restrictions can lead to a lower intake of L-carnitine, affecting its levels in the body . Additionally, certain drugs and medical procedures, such as dialysis, can also affect the levels of L-carnitine and acylcarnitines in the body .

Analyse Biochimique

Biochemical Properties

L-Hexanoylcarnitine is involved in the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. It interacts with several enzymes and proteins, including carnitine palmitoyltransferase I (CPT1) and carnitine-acylcarnitine translocase (CACT). CPT1 catalyzes the transfer of the acyl group from this compound to coenzyme A, forming hexanoyl-CoA, which then enters the β-oxidation pathway. CACT facilitates the transport of this compound across the mitochondrial membrane .

Cellular Effects

This compound influences various cellular processes, including fatty acid metabolism and energy production. It has been shown to affect cell signaling pathways, particularly those involved in lipid metabolism. For instance, this compound can modulate the activity of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis . Additionally, it impacts gene expression related to fatty acid oxidation and mitochondrial function .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to specific enzymes and transporters involved in fatty acid metabolism. It activates CPT1, facilitating the conversion of fatty acids into acyl-CoA derivatives that can be oxidized in the mitochondria. This activation is crucial for maintaining energy production, especially during periods of increased energy demand . Furthermore, this compound can influence gene expression by modulating transcription factors involved in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that its stability and activity can be influenced by factors such as temperature and pH. Over time, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have indicated that continuous exposure to this compound can result in adaptive changes in cellular metabolism, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it can enhance fatty acid oxidation and improve energy production. At high doses, this compound may exhibit toxic effects, including mitochondrial dysfunction and oxidative stress . Studies have also shown that there is a threshold dose beyond which the beneficial effects of this compound are diminished, and adverse effects become more pronounced .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to fatty acid oxidation. It interacts with enzymes such as CPT1 and CACT, which are essential for the transport and oxidation of fatty acids in the mitochondria. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in the β-oxidation pathway .

Transport and Distribution

Within cells, this compound is transported and distributed by specific transporters and binding proteins. The ionic nature of this compound allows it to be highly soluble in water, facilitating its distribution in various tissues. The distribution of this compound is also influenced by its physicochemical properties, which determine its affinity for different cellular compartments .

Subcellular Localization

This compound is primarily localized in the mitochondria, where it plays a crucial role in fatty acid oxidation. Its subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. The activity and function of this compound are closely linked to its localization, as it needs to be in proximity to the enzymes and transporters involved in fatty acid metabolism .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La L-hexanoylcarnitine peut être synthétisée par estérification de la L-carnitine avec l'acide hexanoïque. La réaction implique généralement l'utilisation d'un catalyseur tel que l'acide sulfurique ou l'acide chlorhydrique pour faciliter le processus d'estérification. La réaction est réalisée sous reflux pour garantir une conversion complète des réactifs en produit souhaité.

Méthodes de production industrielle : Dans les milieux industriels, la production de this compound implique l'utilisation de réacteurs d'estérification à grande échelle. Le processus comprend la purification du produit par des techniques telles que la distillation ou la cristallisation afin d'atteindre les niveaux de pureté souhaités. Le produit final est ensuite soumis à des tests de contrôle qualité pour garantir qu'il répond aux normes requises.

Analyse Des Réactions Chimiques

Types de réactions : La L-hexanoylcarnitine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les agents réducteurs courants incluent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre. Les réactifs courants incluent les hal

Propriétés

Numéro CAS |

22671-29-0 |

|---|---|

Formule moléculaire |

C13H26NO4+ |

Poids moléculaire |

260.35 g/mol |

Nom IUPAC |

[(2R)-3-carboxy-2-hexanoyloxypropyl]-trimethylazanium |

InChI |

InChI=1S/C13H25NO4/c1-5-6-7-8-13(17)18-11(9-12(15)16)10-14(2,3)4/h11H,5-10H2,1-4H3/p+1/t11-/m1/s1 |

Clé InChI |

VVPRQWTYSNDTEA-LLVKDONJSA-O |

SMILES |

CCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

SMILES isomérique |

CCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C |

SMILES canonique |

CCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C |

Description physique |

Solid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The study mentions L-Hexanoylcarnitine as a biomarker for hyperlipidemia. What is the significance of its presence in higher levels in hyperlipidemic patients?

A1: While the study [] primarily focuses on the effects of Tinospora cordifolia juice, the detection of elevated this compound in hyperlipidemic patients offers a glimpse into potential metabolic disturbances. Acylcarnitines, including this compound, play a crucial role in fatty acid oxidation. Their increased presence in urine could suggest an imbalance in lipid metabolism, possibly due to inefficient breakdown of fatty acids within the mitochondria []. This impaired metabolic process could contribute to the elevated lipid levels observed in hyperlipidemia. Further research is needed to confirm this link and explore the specific mechanisms involved.

Q2: The study observed a decrease in urinary this compound levels after treatment with Tinospora cordifolia juice. Does this suggest a potential therapeutic benefit of targeting this compound levels in managing hyperlipidemia?

A2: The observed decrease in this compound levels following Tinospora cordifolia juice administration is interesting [], but it's crucial to avoid premature conclusions. The reduction in this compound might be a consequence of the juice's overall lipid-lowering effects, mediated through PPAR-α activation, rather than a direct effect on this compound metabolism itself. More targeted research is necessary to determine whether directly influencing this compound levels could offer therapeutic benefits in managing hyperlipidemia.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-Methoxyanilino)-2-oxoethyl]-2-benzofuro[3,2-b]pyrrolecarboxylic acid methyl ester](/img/structure/B1230576.png)

![5-(3,4-dimethoxyphenyl)-N-[1-[(2-methylphenyl)methyl]-4-pyrazolyl]-3-isoxazolecarboxamide](/img/structure/B1230577.png)

![N-(1,3-benzodioxol-5-yl)-3-ethyl-5-methyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide](/img/structure/B1230580.png)

![8-(2-propoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one](/img/structure/B1230581.png)

![6-[(4-Chloroanilino)methylidene]-3-prop-2-enoxy-1-cyclohexa-2,4-dienone](/img/structure/B1230583.png)

![2-(2-chlorophenyl)-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]-4-quinolinecarboxamide](/img/structure/B1230592.png)